(S)-3-Amino-1-(piperidin-1-yl)butan-1-one
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Overview
Description
(S)-3-Amino-1-(piperidin-1-yl)butan-1-one is a synthetic compound that belongs to the class of cathinones, which are β-ketone analogues of amphetamines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1-(piperidin-1-yl)butan-1-one typically involves the reaction of a suitable precursor with piperidine under controlled conditions. One common method involves the use of a metal-catalyzed reaction, where transition metals such as iron, nickel, or ruthenium serve as catalysts . The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may utilize large-scale reactors and optimized reaction conditions to achieve efficient synthesis. The use of green chemistry principles, such as enzymatic methods, can also be explored to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-1-(piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-3-Amino-1-(piperidin-1-yl)butan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-3-Amino-1-(piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. The compound may also interact with various receptors and enzymes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
α-Piperidinobutiophenone: This compound is structurally similar and shares some pharmacological properties with (S)-3-Amino-1-(piperidin-1-yl)butan-1-one.
Ebastine: Another related compound, known for its use as an antihistamine.
Uniqueness
This compound is unique due to its specific structural features and the resulting pharmacological profile. Its ability to interact with multiple molecular targets and pathways distinguishes it from other similar compounds .
Properties
IUPAC Name |
(3S)-3-amino-1-piperidin-1-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(10)7-9(12)11-5-3-2-4-6-11/h8H,2-7,10H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPYBQDWGOUWDU-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)N1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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